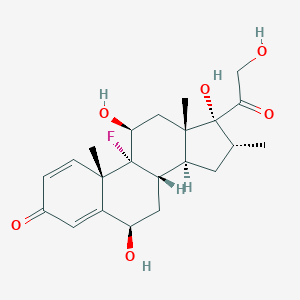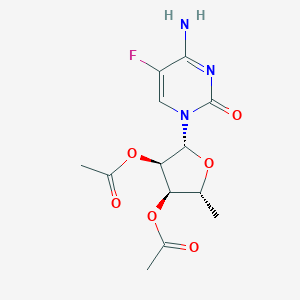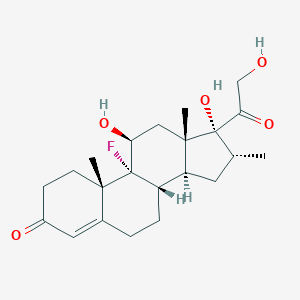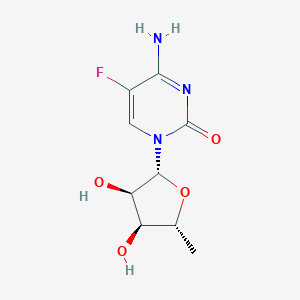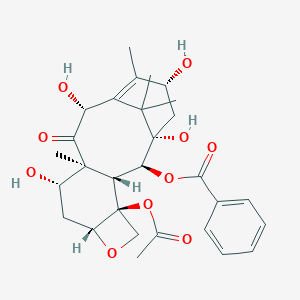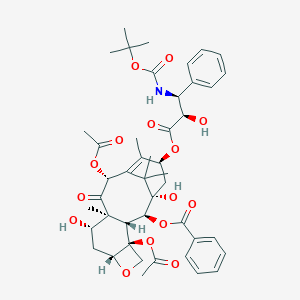
Docetaxal
Overview
Description
Docetaxel is a chemotherapy medication used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . It belongs to the taxane family of medications and works by disrupting the normal function of microtubules, thereby stopping cell division . Docetaxel was patented in 1986 and approved for medical use in 1995 . It is available as a generic medication and is on the World Health Organization’s List of Essential Medicines .
Mechanism of Action
Target of Action
Docetaxel is a taxoid antineoplastic agent that primarily targets microtubules in cells . Microtubules are structures that help move chromosomes during mitosis (cell division) . Docetaxel binds to microtubules with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death .
Mode of Action
Docetaxel interferes with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, docetaxel hyper-stabilizes their structure . This destroys the cell’s ability to use its cytoskeleton in a flexible manner . Docetaxel is two times more potent as an inhibitor of microtubule depolymerization compared to paclitaxel .
Biochemical Pathways
Docetaxel’s action on microtubules affects the cell division process, leading to cell death . It also triggers the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, which activate the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway is involved in the upregulation of PD-L1 in tumor cells .
Pharmacokinetics
Docetaxel is subject to extensive metabolic conversion by the cytochrome P450 (CYP) 3A isoenzymes, which results in several pharmacologically inactive oxidation products . It is widely distributed in tissues with a mean volume of distribution of 74 L/m² after 100 mg/m², every 3 weeks . The mean total body clearance after this schedule is approximately 22 L/h/m², principally because of hepatic metabolism by the CYP3A4 system and biliary excretion into the feces .
Result of Action
The primary result of docetaxel’s action is the inhibition of cell division, leading to cell death . This cytotoxic activity is exhibited on various cancer cells, including breast, colorectal, lung, ovarian, gastric, renal, and prostate cancer cells .
Action Environment
The efficacy of docetaxel can be influenced by various environmental factors. For instance, its water solubility can affect its bioavailability and thus its efficacy . Additionally, the presence of drug-transporting proteins, notably P-glycoprotein, present on the bile canalicular membrane, can impact the elimination routes of docetaxel .
Biochemical Analysis
Biochemical Properties
Docetaxel reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . Compared to paclitaxel, Docetaxel is two times more potent as an inhibitor of microtubule depolymerization . Docetaxel binds to microtubules but does not interact with dimeric tubulin .
Cellular Effects
Docetaxel has been found to have greater cellular uptake and is retained longer intracellularly than paclitaxel, allowing Docetaxel treatment to be effective with a smaller dose, leading to fewer and less severe adverse effects . It disrupts the normal function of microtubules and thereby stops cell division .
Molecular Mechanism
Docetaxel works by disrupting the normal function of microtubules and thereby stopping cell division . It induces polymerization of tubulin, microtubule bundling in cells, formation of numerous abnormal mitotic asters . The cytotoxic effects of Docetaxel are also severalfold greater than paclitaxel in vitro and in tumor xenografts .
Temporal Effects in Laboratory Settings
Traditionally limited by poor solubility and significant side effects, Docetaxel’s therapeutic potential has been significantly enhanced through its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .
Dosage Effects in Animal Models
In animal models, Docetaxel has been administered at a dosage of 1 mg/kg on alternate days, as determined by a preliminary experiment . Significant arthritis index and knee joint circumference decrease were observed in the Docetaxel group .
Metabolic Pathways
Docetaxel is metabolized by the CYP3A4 isoenzyme . CYP3A5 also plays a role in the metabolism of this drug . In humans, Docetaxel is metabolized by CYP3A4/5 into four metabolites: M1, M2, M3, and M4 .
Transport and Distribution
The intersection of nanotechnology and pharmacology has revolutionized the delivery and efficacy of chemotherapeutic agents, notably Docetaxel . Nanoparticles enable precise drug delivery to tumor cells, minimizing damage to healthy tissues through sophisticated encapsulation methods such as nanoprecipitation and emulsion .
Subcellular Localization
The effects of Docetaxel treatment on the expression and subcellular localization of ABC superfamily proteins have been studied . Docetaxel treatment changes the expression level or subcellular localization of ABCB1, ABCC1, and ABCG2 .
Preparation Methods
Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . The preparation of docetaxel involves several synthetic routes and reaction conditions. One common method is the semisynthesis from 10-deacetylbaccatin III, a naturally occurring compound extracted from the needles of the European yew tree (Taxus baccata) . The synthesis involves multiple steps, including protection and deprotection of functional groups, esterification, and selective oxidation . Industrial production methods often involve the use of hydrophilic polymers and surfactants to enhance the solubility and bioavailability of docetaxel .
Chemical Reactions Analysis
Docetaxel undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium lauryl sulfate, Eudragit L100, and other hydrophilic polymers . The major products formed from these reactions are typically more soluble and bioavailable forms of docetaxel . For example, the formation of inclusion complexes with alkylenediamine-modified β-cyclodextrins significantly enhances the solubility and biological activity of docetaxel .
Scientific Research Applications
Docetaxel has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for the treatment of various cancers . In chemistry, docetaxel is studied for its unique chemical properties and reactions . In biology, it is used to study the mechanisms of cell division and apoptosis . In industry, docetaxel-loaded nanoplatforms are being developed for targeted drug delivery and controlled release, enhancing the efficacy and reducing the side effects of chemotherapy .
Comparison with Similar Compounds
Docetaxel is similar to paclitaxel, another taxane family member used in chemotherapy . Both compounds work by stabilizing microtubules and inhibiting cell division . docetaxel is more potent than paclitaxel as an inhibitor of microtubule depolymerization . Other similar compounds include cabazitaxel and larotaxel, which also belong to the taxane family and have similar mechanisms of action . Docetaxel is unique in its higher affinity for microtubules and its ability to overcome some forms of drug resistance seen with paclitaxel .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYAXKYCOBYOJ-OAGWZNDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925105 | |
| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125354-16-7 | |
| Record name | N-Debenzoyl-N-(tert-butoxycarbonyl)taxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


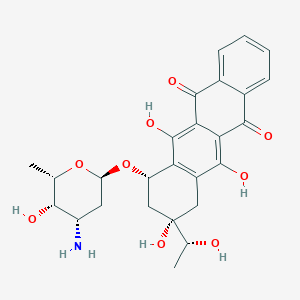
![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)
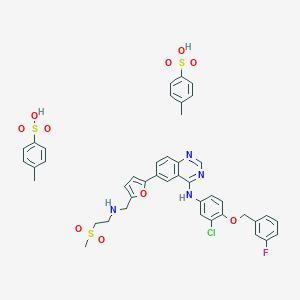

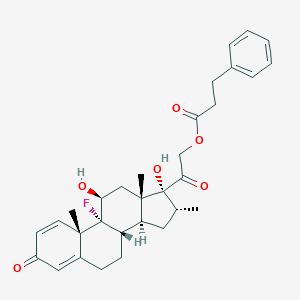
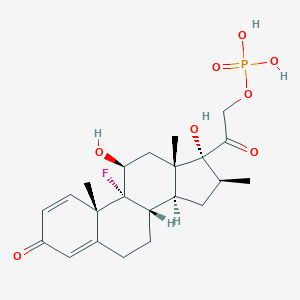

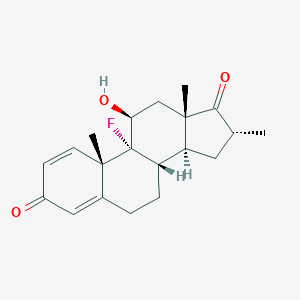
![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)
